1-isopropyl-1H-indole-5-carboxylic acid
Description
1-isopropyl-1H-indole-5-carboxylic acid is a derivative of indole (B1671886), a bicyclic aromatic heterocyclic compound. The structure of this molecule is characterized by an isopropyl group attached to the nitrogen atom (position 1) of the indole ring and a carboxylic acid group at position 5. While extensive research has been conducted on the broader class of indole derivatives, specific scholarly articles and detailed research findings on this compound are limited. However, by examining the significance of its core components—the indole carboxylic acid scaffold and the N-isopropyl substitution—we can delineate its importance and potential research trajectories.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 178053-59-3 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Predicted Boiling Point | 411.7±25.0 °C |
| Predicted pKa | 4.46±0.30 |
| Predicted LogP | 2.98950 |
Note: The properties listed are predicted values from chemical databases and may not be experimentally verified.
The indole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net The incorporation of a carboxylic acid group onto this scaffold further enhances its potential for biological interactions. Carboxylic acids can act as hydrogen bond donors and acceptors, and at physiological pH, they are typically ionized, which can facilitate interactions with biological targets such as enzymes and receptors. nih.gov
Indole-5-carboxylic acid, the parent scaffold of the title compound, is a known derivative used in the synthesis of various biologically active molecules. sigmaaldrich.com It has been investigated for its potential in developing agents with antimicrobial, anti-inflammatory, and antioxidant properties. bohrium.com The position of the carboxylic acid group on the indole ring is crucial for determining the biological activity of the resulting derivatives.
The rationale for investigating this compound stems from the established importance of both the indole-5-carboxylic acid moiety and N-alkylation in modulating the pharmacological properties of indole derivatives. The introduction of an N-alkyl group, such as isopropyl, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
While direct research on this specific compound is not widely published, the synthesis and study of analogous N-alkylated indole carboxylic acids are prevalent in the scientific literature. nih.govresearchgate.net These studies provide a strong basis for the academic exploration of this compound to understand how the interplay between the N-isopropyl group and the 5-carboxylic acid function influences its chemical and biological characteristics.
Research into indole derivatives is a dynamic and ever-evolving field. Current research trajectories focus on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly ways to synthesize functionalized indoles. rsc.org This includes the development of one-pot, multi-component reactions and the use of novel catalysts. rsc.org
Anticancer Agents: The indole scaffold is a key component in many anticancer drugs, and research is ongoing to develop new derivatives with improved efficacy and reduced side effects. nih.gov
Neuroprotective Agents: Given the role of indole-containing molecules like serotonin (B10506) in neurotransmission, there is significant interest in developing indole derivatives for the treatment of neurodegenerative diseases. smolecule.com
Antiviral and Antimicrobial Agents: The structural diversity of indole derivatives makes them attractive candidates for the development of new drugs to combat infectious diseases. rsc.orgnih.gov
The study of specific, relatively unexplored compounds like this compound fits well within these established research trajectories, offering the potential to uncover novel biological activities and contribute to the broader understanding of indole chemistry.
Table 2: Examples of Research on Related Indole Carboxylic Acid Derivatives
| Compound | Research Focus | Potential Application | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibition | Antiviral (HIV) | rsc.org |
| 5-Hydroxyindole-3-carboxylic acid derivatives | Cytotoxic Effects on Breast Cancer Cells | Anticancer | nih.gov |
| Indole-5-carboxylic acid | Preparation of Tryptophan Dioxygenase Inhibitors | Anticancer Immunomodulation | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDUXMIKSQFMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 Isopropyl 1h Indole 5 Carboxylic Acid
Foundational Indole (B1671886) Synthesis Methods Applicable to 1-isopropyl-1H-indole-5-carboxylic Acid
The construction of the indole ring system can be achieved through various named reactions. The applicability of several foundational methods to the synthesis of a 1-isopropyl and 5-carboxylated indole is discussed below.
Adaptation of Fischer Indole Synthesis for 1-substituted and 5-carboxylated Indoles
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole ring. wikipedia.org This method is versatile and has been applied to the synthesis of numerous natural products. rsc.org
For the synthesis of a 1-substituted-5-carboxylated indole, the starting materials would be a 4-carboxyphenylhydrazine and a ketone that can introduce the desired substituents at the 2- and 3-positions. The N1-isopropyl group would need to be introduced in a separate step, as the Fischer indole synthesis does not directly install an N-substituent. A plausible synthetic sequence could involve:
Fischer Indole Synthesis: Reaction of 4-carboxyphenylhydrazine with a suitable ketone to form a 5-carboxyindole.
N-Alkylation: Subsequent alkylation of the indole nitrogen with an isopropyl halide.
A one-pot, three-component protocol combining Fischer indolisation and N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which could potentially be adapted for this target molecule. rsc.org
| Step | Description | Key Intermediates |
| 1 | Formation of Phenylhydrazone | 4-Carboxyphenylhydrazone derivative |
| 2 | mdpi.commdpi.com-Sigmatropic Rearrangement | Di-imine intermediate |
| 3 | Cyclization and Aromatization | 1H-Indole-5-carboxylic acid |
Relevance of Reissert Indole Synthesis to Indole-2-carboxylic Acid Precursors
The Reissert indole synthesis is a classic method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate. wikipedia.org The reaction involves the condensation of the starting materials to form an o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net While this method directly produces an indole carboxylic acid, it is regioselective for the 2-position.
Adapting this synthesis for this compound would be challenging due to the inherent regioselectivity of the Reissert reaction. However, it has been noted that the Reissert strategy has been used to synthesize 5-indolecarboxylic acid, suggesting that with appropriately substituted starting materials, the formation of a 5-carboxyindole is possible. researchgate.net The introduction of the N1-isopropyl group would likely be a post-synthesis modification.
| Starting Materials | Key Reaction Steps | Product |
| Substituted o-nitrotoluene | Condensation with diethyl oxalate | Substituted Indole-2-carboxylic acid |
| Diethyl oxalate | Reductive cyclization |
Exploration of Nenitzescu Indole Synthesis for Analogous Structures
The Nenitzescu indole synthesis, reported in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com This reaction is particularly useful for synthesizing 5-hydroxyindoles, which are precursors to important biological molecules. wikipedia.org The synthesis can be catalyzed by acids and performed under various conditions to yield N-substituted 5-hydroxyindoles. mdpi.commdpi.com
The direct synthesis of this compound via the Nenitzescu reaction is not straightforward, as this method typically yields 5-hydroxyindoles. A multi-step process would be required, potentially involving:
Nenitzescu Synthesis: Preparation of a 1-isopropyl-5-hydroxyindole.
Hydroxyl to Carboxyl Conversion: A subsequent oxidation or other functional group transformation to convert the 5-hydroxyl group into a carboxylic acid.
| Reactant 1 | Reactant 2 | Primary Product |
| Benzoquinone | β-Aminocrotonic ester | 5-Hydroxyindole derivative |
Targeted Functionalization and Derivatization of the 1H-Indole-5-carboxylic Acid Core
Once the 1H-indole-5-carboxylic acid core is synthesized, further modifications can be carried out to introduce the N1-isopropyl group and to manipulate the carboxylic acid functionality.
Strategies for N1-Alkylation with Isopropyl Moiety
The N-alkylation of indoles is a common transformation. Classical conditions for this reaction involve the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by the addition of an alkyl halide in a polar aprotic solvent like DMF or THF. rsc.org For the synthesis of this compound, this would involve the reaction of 1H-indole-5-carboxylic acid (or its ester) with an isopropyl halide. Phase-transfer catalysis has also been employed for the N-alkylation of indoles, which can offer milder reaction conditions. researchgate.net More recently, enantioselective methods for the N-alkylation of indoles have also been developed. nih.gov
| Reagent | Base | Solvent | Typical Conditions |
| Isopropyl halide (e.g., 2-bromopropane) | Sodium hydride | DMF or THF | Anhydrous, inert atmosphere |
| Isopropyl tosylate | Potassium carbonate | Acetonitrile | Reflux |
Carboxylic Acid Functional Group Manipulations (Esterification, Amidation, Reduction)
The carboxylic acid group at the 5-position of the indole ring can undergo a variety of standard organic transformations.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and cost-effective method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.
Amidation: The formation of an amide from the carboxylic acid can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with an amine. researchgate.net Direct amidation of carboxylic acids with amines is also possible using various modern reagents.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. youtube.com This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.gov More recently, catalytic methods for the reduction of carboxylic acids have been developed, offering milder reaction conditions. organic-chemistry.org
| Transformation | Reagents | Product Functional Group |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |
| Reduction | LiAlH₄ or BH₃ | Primary alcohol |
Regioselective Electrophilic and Nucleophilic Substitutions on the Indole Ring
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. The regioselectivity of these reactions on this compound is governed by the electronic and steric effects of its substituents. The indole nitrogen, the isopropyl group at the N-1 position, and the carboxylic acid at the C-5 position collectively influence the reactivity of the bicyclic core.
Electrophilic Aromatic Substitution (SEAr): The pyrrole (B145914) ring of the indole nucleus is significantly more reactive towards electrophiles than the benzene (B151609) ring. The C-3 position is the most nucleophilic and is the typical site for electrophilic attack. The N-1 isopropyl group, being an electron-donating group, further enhances the electron density of the ring, although it can also exert some steric hindrance. Conversely, the carboxylic acid group at the C-5 position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.
Should the C-3 position be blocked, electrophilic substitution can occur at the C-2 position. Substitution on the benzene ring (C-4, C-6, C-7) is less favorable and requires more forcing conditions. The directing effect of the C-5 carboxylic acid group would favor substitution at the C-6 or C-7 positions.
Table 1: Potential Regioselective Electrophilic Substitution Reactions
| Reaction Type | Reagent | Expected Major Product Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-nitro |
| Halogenation | NBS, NCS, NIS | 3-halo |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-acyl |
Nucleophilic Substitutions: Nucleophilic aromatic substitution on the electron-rich indole ring is generally challenging. It typically requires the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. In the case of this compound, the carboxylic acid group provides only moderate activation. Therefore, direct nucleophilic substitution on the carbocyclic ring is not a common transformation unless further modifications, such as conversion to a halogenated derivative, are performed.
Oxidation and Reduction Pathways of the Indole and Substituents
The oxidation and reduction of this compound can be targeted at the indole nucleus or its substituents, leading to a variety of functionalized products.
Oxidation: The pyrrole ring of the indole is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. For instance, autoxidation can lead to the formation of hydroperoxides at the C-3 position, which can rearrange to form various oxidized products. Stronger oxidizing agents can lead to cleavage of the pyrrole ring. The isopropyl group and the carboxylic acid are generally stable to mild oxidizing conditions used for the indole ring. However, under harsh oxidative conditions, the isopropyl group could potentially be oxidized.
Reduction: The reduction of this compound can target either the carboxylic acid group or the indole ring.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides access to (1-isopropyl-1H-indol-5-yl)methanol, a versatile intermediate for further functionalization.
Reduction of the Indole Ring: Catalytic hydrogenation of the indole ring can lead to the formation of indoline (B122111) (2,3-dihydroindole) or, under more vigorous conditions, octahydroindole derivatives. The choice of catalyst (e.g., Pd, Pt, Rh) and reaction conditions (pressure, temperature, solvent) is crucial for controlling the extent of reduction.
Table 2: Summary of Potential Oxidation and Reduction Pathways
| Transformation | Reagent/Condition | Product Type |
|---|---|---|
| Oxidation | m-CPBA, O₂ | Oxindoles, ring-opened products |
| Reduction | LiAlH₄, BH₃·THF | 5-(hydroxymethyl) derivative |
| Reduction | H₂/Pd, PtO₂ | Indoline or octahydroindole derivative |
Advanced Synthetic Methodologies and Building Block Utilization
Modern synthetic chemistry offers powerful tools for the construction and functionalization of complex molecules like this compound.
Catalytic Approaches in the Synthesis of Substituted Indoles
Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are indispensable for the synthesis of substituted indoles. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of this compound, these methods can be used to introduce a wide range of substituents onto the indole core.
Common catalytic reactions applicable include:
Suzuki-Miyaura Coupling: The coupling of a halogenated indole derivative with a boronic acid.
Heck Coupling: The reaction of a halogenated indole with an alkene.
Buchwald-Hartwig Amination: The coupling of a halogenated indole with an amine.
Sonogashira Coupling: The reaction between a halogenated indole and a terminal alkyne.
These reactions typically require a pre-functionalized indole, such as a bromo- or iodo-substituted derivative, which can be prepared via electrophilic halogenation.
Utilization of Boronic Acids and Related Reagents in Indole Synthesis
Boronic acids and their derivatives are exceptionally versatile building blocks in organic synthesis. nih.gov Indolylboronic acids, in particular, serve as key intermediates for creating substituted indoles via the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov
Two primary strategies can be envisioned for synthesizing derivatives of this compound using boronic acid chemistry:
Synthesis of an Indolylboronic Acid: The target molecule could be converted into a boronic acid or boronate ester at a specific position (e.g., C-3, C-4, or C-7) through methods like C-H borylation or lithium-halogen exchange followed by trapping with a borate (B1201080) ester. nih.gov This indolylboronic acid can then be coupled with various aryl or vinyl halides.
Coupling with a Halogenated Indole: A halogenated derivative of this compound can be coupled with a wide array of commercially available aryl, heteroaryl, or vinyl boronic acids. nih.gov
Table 3: Application of Boronic Acids in Indole Functionalization
| Reagent 1 | Reagent 2 | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Indole-X (X=Br, I, OTf) | R-B(OH)₂ | Pd(PPh₃)₄, base | Indole-R |
Multi-Step Synthesis Optimization for Research Scale
For a hypothetical multi-step synthesis of a complex derivative of this compound, optimization would involve:
Parameter Screening: Identifying critical process parameters for each step, such as temperature, reaction time, catalyst loading, and reagent stoichiometry.
Response Surface Methodology: Using statistical models to understand the relationships between parameters and outcomes (e.g., yield, purity) to find optimal conditions.
Flow Chemistry: Implementing the synthesis in a continuous flow reactor can offer superior control over reaction parameters, improve safety, and facilitate scaling. beilstein-journals.org Telescoped reactions, where the output of one reactor flows directly into the next, can minimize intermediate workup and isolation steps, further enhancing efficiency. nih.gov
Table 4: Key Parameters for Multi-Step Synthesis Optimization
| Parameter Category | Specific Variables | Optimization Goal |
|---|---|---|
| Reaction Conditions | Temperature, Pressure, Residence Time (Flow) | Maximize Conversion & Selectivity |
| Reagent Stoichiometry | Molar Ratios of Reactants, Equivalents of Base/Acid | Minimize Excess Reagents, Improve Atom Economy |
| Catalyst System | Catalyst Type, Ligand, Loading, Solvent | Maximize Yield, Minimize Cost & Metal Residues |
| Workup & Purification | Extraction Solvents, Crystallization Conditions | Maximize Recovery & Purity |
By systematically applying these advanced synthetic and optimization strategies, chemists can efficiently access a diverse range of derivatives based on the this compound scaffold for further research and development.
Structure Activity Relationship Sar and Ligand Design Principles for 1 Isopropyl 1h Indole 5 Carboxylic Acid Derivatives
Elucidation of Structural Determinants for Potency and Selectivity
Understanding the precise role of each molecular fragment is crucial for optimizing the pharmacological profile of 1-isopropyl-1H-indole-5-carboxylic acid derivatives. Key structural elements that dictate the potency and selectivity of these compounds include the nature of the substitution at the N1 position, the function of the carboxylic acid at the C5 position, and the influence of additional groups at other positions on the indole (B1671886) ring.
The substituent at the N1 position of the indole ring plays a significant role in how the molecule interacts with its biological target. The isopropyl group in this compound is a moderately bulky and hydrophobic moiety that can profoundly influence molecular recognition through several mechanisms.
Research on various N1-substituted indole analogs has demonstrated that the size and nature of the alkyl group are critical for receptor binding and activity. Studies on cannabimimetic indoles, for instance, have shown that the N-1 alkyl side chain is a key point of interaction with the target receptor. nih.gov High-affinity binding often requires a specific alkyl chain length, with chains of 3 to 6 carbons being optimal, while shorter or longer chains can lead to a dramatic decrease in binding affinity. nih.govresearchgate.netresearchgate.net The isopropyl group, with its three carbon atoms and branched structure, offers a distinct steric and hydrophobic profile compared to linear alkyl chains.
This specific substitution can:
Provide Optimal Steric Bulk: The branched nature of the isopropyl group can provide a better fit into a specific hydrophobic pocket within a receptor or enzyme active site compared to a linear propyl group or smaller groups like methyl or ethyl. However, excessively bulky substituents at this position have been shown to be detrimental to activity in some indole series. nih.gov
Influence Conformation: The presence of the isopropyl group can restrict the rotational freedom around the N1-C bond, potentially locking the indole ring into a more bioactive conformation for target engagement.
In some classes of indole derivatives, substitution at the N1 position is essential for activity, while in others, an unsubstituted N-H group is preferred, as it can act as a hydrogen bond donor. nih.govmdpi.com The selection of the isopropyl group is therefore a strategic design choice to balance lipophilicity, steric fit, and conformational rigidity to achieve desired potency and selectivity.
Table 1: Influence of N1-Substituent on Receptor Binding Affinity (Hypothetical Data)
| Compound | N1-Substituent | Binding Affinity (Ki, nM) | Key Interaction Type |
|---|---|---|---|
| Derivative A | -H | 150 | Hydrogen Bond Donor |
| Derivative B | -CH₃ (Methyl) | 95 | Hydrophobic |
| Derivative C | -CH(CH₃)₂ (Isopropyl) | 25 | Steric Fit & Hydrophobic |
| Derivative D | -CH₂CH₂CH₃ (n-Propyl) | 40 | Hydrophobic |
| Derivative E | -CH₂Ph (Benzyl) | 210 | Steric Hindrance |
The carboxylic acid group is a common functional group in pharmaceuticals due to its ability to engage in strong, specific interactions with biological targets. Positioned at C5 of the indole ring, this group is a critical pharmacophoric feature that can anchor the ligand to its binding site.
The primary roles of the C5-carboxylic acid group include:
Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows for the formation of strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine, lysine (B10760008), or histidine within the target protein.
Hydrogen Bonding: The carboxylate oxygen atoms are excellent hydrogen bond acceptors, while the hydroxyl group of the protonated acid can act as a hydrogen bond donor. This dual capability enables the formation of multiple, highly directional hydrogen bonds with polar residues in the binding pocket, significantly enhancing binding affinity and specificity.
Metal Chelation: In metalloenzymes, the carboxylic acid group can act as a chelating moiety, coordinating with metal ions (e.g., Mg²⁺, Zn²⁺) in the active site. This type of interaction is crucial for the mechanism of action of many enzyme inhibitors, including certain HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold. nih.gov
Studies on various indole derivatives have underscored the importance of substituents at the C5 position. For some indole-2-carboxamides, an electron-withdrawing group at C5 is a key requirement for potent allosteric modulation of the CB1 receptor. acs.org In the context of duocarmycin analogs, substitution at the C5 position was found to be the most important site for potentiating cytotoxic activity, as it can enhance DNA binding. nih.gov The carboxylic acid at C5, with its strong electronic and hydrogen-bonding properties, is thus a powerful determinant of a compound's biological activity.
While the N1 and C5 positions are critical, modifying the C2 and C3 positions of the indole ring provides an avenue for fine-tuning the pharmacological properties of the lead compound. The introduction of substituents at these positions can modulate potency, selectivity, and pharmacokinetic parameters like solubility and metabolic stability.
The indole ring is an electron-rich system, and its reactivity and interaction profile can be altered by the electronic nature of its substituents.
C2 Position: This position is often substituted to explore interactions with adjacent regions of the binding pocket. Introducing small alkyl or aryl groups can enhance hydrophobic interactions or induce a conformational tilt in the indole ring to optimize the fit. In some cases, C2 substituents are critical for bioactivity. researchgate.net
C3 Position: The C3 position is highly versatile for substitution. Many C3-substituted indole analogs are known to be effective as anticancer, antimicrobial, and antioxidant agents. nih.gov Attaching different functional groups here can:
Modulate Electronics: Electron-donating groups (e.g., alkyl, methoxy) can increase the electron density of the indole ring, while electron-withdrawing groups (e.g., acyl, cyano) decrease it, which can affect π-π stacking interactions and cation-π interactions with the target. nih.gov
Improve Physicochemical Properties: Adding polar groups can increase aqueous solubility, while extending alkyl chains can increase lipophilicity. This allows for the optimization of the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
Introduce New Interaction Points: A substituent at C3 can reach into a nearby sub-pocket of the binding site, forming additional hydrogen bonds, hydrophobic contacts, or other favorable interactions, thereby increasing potency. For example, lengthening a C3 side chain in a series of indole-2-carboxylic acid derivatives was shown to significantly enhance adhesion within a hydrophobic chamber of the target enzyme. nih.gov
The strategic modification of the C2 and C3 positions is a cornerstone of the lead optimization process for indole-based compounds.
Advanced Computational Chemistry Approaches in SAR Studies
To accelerate the drug discovery process and gain deeper insights into ligand-receptor interactions, SAR studies are increasingly supported by advanced computational chemistry techniques. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two powerful tools used to predict the biological activity of novel compounds and to understand the structural basis of their function.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. thesciencein.org This technique allows researchers to visualize how derivatives of this compound might fit into the active site of a receptor or enzyme. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. nih.gov
Docking studies can reveal:
Key Amino Acid Interactions: The specific residues that form hydrogen bonds, ionic bonds, or hydrophobic contacts with the ligand. nih.gov For example, a docking simulation could predict that the C5-carboxylate forms a salt bridge with a specific lysine residue, while the N1-isopropyl group fits into a hydrophobic pocket lined with leucine (B10760876) and valine.
The Role of Each Substituent: By docking a series of analogs with different substituents, chemists can rationalize observed SAR data. For instance, if a larger substituent at C3 leads to a lower docking score due to a steric clash, it provides a structural explanation for its reduced biological activity.
Guidance for New Designs: The predicted binding mode can inspire the design of new derivatives with modifications aimed at exploiting unoccupied space in the binding pocket or forming additional favorable interactions.
Table 2: Predicted Binding Modes for Indole Derivatives via Molecular Docking (Hypothetical Data)
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| This compound | -9.5 | Ionic bond (C5-COO⁻) with Lys123; H-bond with Asn88; Hydrophobic contact (N1-isopropyl) with Val150 |
| C3-Methyl Derivative | -9.8 | Same as parent + additional hydrophobic contact (C3-CH₃) with Ala148 |
| C3-Hydroxymethyl Derivative | -10.4 | Same as parent + additional H-bond (C3-OH) with Ser90 |
| C2-Methyl Derivative | -8.9 | Steric clash (C2-CH₃) with Phe120; loss of optimal orientation |
QSAR is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a set of molecules and their biological activities. researchgate.net For a series of this compound derivatives, a QSAR model can be developed to predict the activity of untested or yet-to-be-synthesized compounds.
The development of a QSAR model typically involves:
Data Set Compilation: A series of synthesized analogs with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is required.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological features.
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
A validated QSAR model can be a highly valuable tool in drug design. It can help identify which molecular properties are most critical for activity, allowing chemists to prioritize the synthesis of compounds that are predicted to be highly potent, thereby saving time and resources. eurjchem.com
Pharmacophore Modeling and Conformational Landscape Analysis
Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net For this compound derivatives, a comprehensive pharmacophore model would typically be derived from the structures of multiple active compounds and their corresponding biological data. Such a model would highlight key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are critical for activity.
While a specific, experimentally validated pharmacophore model for this compound was not found in the reviewed literature, a hypothetical model can be constructed based on its structural components. The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the 5-position is a primary site for hydrogen bonding. nih.gov
A Hydrophobic Moiety: The isopropyl group at the 1-position provides a key hydrophobic interaction.
An Aromatic Ring System: The indole scaffold itself contributes to binding through aromatic or hydrophobic interactions.
Rational Design Principles for Novel this compound Analogs
The rational design of new analogs of this compound focuses on systematically modifying its structure to optimize its pharmacological profile. This involves strategies such as bioisosteric replacement, structural modifications to enhance potency and selectivity, and modulation of its physicochemical properties to improve metabolic stability and aqueous solubility.
The carboxylic acid group is a common feature in many drug molecules but can sometimes lead to poor pharmacokinetic properties. drughunter.comhyphadiscovery.com Bioisosteric replacement, the substitution of one functional group with another that has similar physical and chemical properties, is a widely used strategy to address these limitations. drughunter.com For the carboxylic acid moiety in this compound, several bioisosteric replacements can be considered.
Common bioisosteres for carboxylic acids include:
Tetrazoles: These are frequently used as carboxylic acid surrogates due to their similar acidity and ability to participate in hydrogen bonding. drughunter.com
Acyl Sulfonamides: This group can also mimic the acidic nature of a carboxylic acid.
Hydroxamic Acids: These can act as bioisosteres, though they also introduce metal-chelating properties.
Hydroxyisoxazoles: These are another class of acidic heterocycles used as carboxylic acid replacements.
The choice of bioisostere can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. The following table summarizes some key properties of common carboxylic acid bioisosteres.
| Bioisostere | Approximate pKa | Key Features |
| Carboxylic Acid | 4-5 | Strong hydrogen bond donor/acceptor. |
| Tetrazole | 4.5-5 | Similar acidity to carboxylic acids, can improve metabolic stability. drughunter.com |
| Acyl Sulfonamide | Varies | Can mimic the charge and hydrogen bonding of a carboxylate. |
| Hydroxamic Acid | 8-9 | Less acidic, potential for metal chelation. |
| Hydroxyisoxazole | ~5 | Acidic heterocycle with a distinct electronic profile. |
Modifying the core structure of this compound is a key strategy for improving its potency and selectivity towards its biological target. Structure-activity relationship (SAR) studies of related indole derivatives provide valuable insights into which positions on the indole ring are most amenable to substitution.
Key areas for structural modification include:
The Indole Ring: Introduction of substituents at various positions of the indole nucleus can modulate electronic properties and provide additional interaction points with the target. For instance, substitutions at the C2, C3, C4, C6, and C7 positions can be explored. Studies on related indole-2-carboxamides have shown that small alkyl groups at the C3 position and chloro or fluoro groups at the C5 position can enhance potency for certain targets. nih.gov
The N-1 Substituent: While the isopropyl group is the defining feature of this particular compound, its replacement with other alkyl or aryl groups could influence hydrophobic interactions and conformational preferences.
The Carboxylic Acid Position: Shifting the carboxylic acid from the 5-position to other positions on the indole ring would drastically alter the molecule's geometry and its interactions with a target.
The following table illustrates the impact of hypothetical substitutions on the indole ring, based on general principles from related compounds.
| Position of Substitution | Type of Substituent | Potential Impact |
| C2 | Small alkyl group | May enhance hydrophobic interactions. |
| C3 | Halogen | Can modulate electronic properties and potency. nih.gov |
| C4 | Methoxy group | Could introduce a new hydrogen bond acceptor. |
| C6 | Amine group | May introduce a hydrogen bond donor and improve solubility. |
Improving the metabolic stability and aqueous solubility of a drug candidate is a critical aspect of drug development. For indole-based compounds, several strategies can be employed to achieve this.
Enhancing Metabolic Stability:
The indole ring can be susceptible to metabolism by cytochrome P450 enzymes. pressbooks.pub Strategies to improve metabolic stability include:
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as halogens, on the indole ring can deactivate it towards oxidative metabolism. pressbooks.pub
Blocking Metabolic Hotspots: Identifying the primary sites of metabolism and introducing substituents at or near these positions can sterically hinder the metabolic enzymes.
Bioisosteric Replacement of Labile Groups: As discussed earlier, replacing the carboxylic acid with a more metabolically stable group like a tetrazole can prevent certain metabolic pathways. drughunter.com
Improving Aqueous Solubility:
Poor aqueous solubility can limit a compound's absorption and bioavailability. Strategies to enhance solubility include:
Introduction of Polar Functional Groups: Incorporating polar groups, such as amines, hydroxyls, or amides, can increase the molecule's affinity for water.
Salt Formation: For acidic compounds like this compound, forming a salt with a suitable base can significantly improve aqueous solubility. patsnap.com
Prodrug Approaches: The carboxylic acid can be temporarily masked as an ester or another group that is cleaved in vivo to release the active drug. This can improve solubility and permeability. uzh.ch
The following table provides examples of modifications and their likely effects on metabolic stability and solubility.
| Modification | Rationale | Expected Outcome |
| Addition of a fluorine atom to the indole ring | Deactivates the ring towards oxidative metabolism. pressbooks.pub | Increased metabolic stability. |
| Conversion of the carboxylic acid to a tetrazole | Tetrazoles are often more metabolically robust than carboxylic acids. drughunter.com | Increased metabolic stability. |
| Introduction of a hydroxyl group on the indole ring | Increases the polarity of the molecule. | Increased aqueous solubility. |
| Formation of a sodium salt of the carboxylic acid | Salts of acidic drugs are generally more water-soluble. patsnap.com | Increased aqueous solubility. |
Advanced Analytical and Spectroscopic Characterization in Indole Carboxylic Acid Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For "1-isopropyl-1H-indole-5-carboxylic acid," both ¹H and ¹³C NMR would be utilized to confirm the arrangement of atoms.
In a hypothetical ¹H NMR spectrum, distinct signals would correspond to each unique proton in the molecule. The isopropyl group would exhibit a characteristic septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The protons on the indole (B1671886) ring would appear as a set of signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming the 5-carboxylic acid substitution pattern.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.5 | d | 6H | Isopropyl CH₃ |
| ~4.8 | sept | 1H | Isopropyl CH |
| ~6.6 | d | 1H | H-3 |
| ~7.4 | d | 1H | H-2 |
| ~7.5 | d | 1H | H-7 |
| ~7.9 | dd | 1H | H-6 |
| ~8.3 | d | 1H | H-4 |
Note: This is a hypothetical representation of expected ¹H NMR data.
Mass Spectrometry (MS) Techniques for Compound Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm its molecular formula (C₁₂H₁₃NO₂).
The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would likely arise from the loss of the carboxylic acid group, the isopropyl group, or cleavage of the indole ring, helping to piece together the molecular structure.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 203.09 | Molecular Ion (M⁺) |
| 188.07 | [M-CH₃]⁺ |
| 158.06 | [M-COOH]⁺ |
Note: This table represents expected major fragments and is for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands that confirm the presence of the carboxylic acid and the indole ring.
A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, absorptions corresponding to C-H bonds of the aromatic ring and the aliphatic isopropyl group, as well as C-N stretching of the indole ring, would be present. IR spectroscopy is also highly effective for monitoring the progress of a chemical reaction, for instance, by observing the appearance of the characteristic carboxylic acid bands during the synthesis of the target compound.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~2970 | C-H stretch (Aliphatic) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | C=C stretch (Aromatic) |
Note: The values in this table are typical ranges for the specified functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. For "this compound," a reversed-phase HPLC method would typically be developed.
In this method, the compound would be injected into a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity of the sample is determined by the number of peaks in the resulting chromatogram; a pure sample should ideally show a single sharp peak. The area under the peak is proportional to the concentration of the compound. By comparing the peak area of the target compound to the areas of any impurity peaks, a quantitative assessment of purity can be made, often expressed as a percentage. This technique is invaluable during the synthesis and purification stages to ensure the final product meets the required quality standards.
X-ray Crystallography for Solid-State Structural Determination (e.g., for crystalline forms)
For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. If "this compound" were to be crystallized, this technique could determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
This method would confirm the connectivity of the atoms as determined by NMR and MS, and it would also reveal details about the crystal packing and any hydrogen bonding networks, which are common for carboxylic acids. For indole carboxylic acids, it has been observed that they often form dimers in the solid state through hydrogen bonding between the carboxylic acid groups. cas.cz X-ray crystallography provides unambiguous proof of the molecular structure and is considered the gold standard for structural elucidation.
Table 4: Mentioned Compounds
| Compound Name |
|---|
Future Research Directions and Translational Perspectives for 1 Isopropyl 1h Indole 5 Carboxylic Acid
Identification of Novel Biological Targets through High-Throughput Screening and Phenotypic Assays
The initial step in realizing the therapeutic potential of 1-isopropyl-1H-indole-5-carboxylic acid is the identification of its biological targets. High-throughput screening (HTS) and phenotypic assays are powerful tools for this purpose.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against specific molecular targets, such as enzymes or receptors. youtube.com The indole (B1671886) scaffold is a common feature in many compound libraries used for HTS due to its known ability to interact with various biological targets. nih.gov The inclusion of this compound in target-based HTS campaigns could reveal its inhibitory or modulatory effects on a wide range of proteins implicated in disease. For instance, indole derivatives have been identified as inhibitors of targets like protein kinases, tubulin, and enzymes involved in cancer and inflammation. nih.govmdpi.comrsc.org
Phenotypic Assays: Unlike target-based screening, phenotypic screening assesses the effect of a compound on the phenotype of a cell or an organism, without a preconceived notion of the target. youtube.com This approach can uncover novel mechanisms of action and first-in-class therapeutics. Submitting this compound to a battery of phenotypic screens, such as cell proliferation assays with various cancer cell lines, anti-inflammatory assays in immune cells, or antimicrobial assays, could reveal its potential therapeutic area. nih.govnih.gov A positive "hit" in a phenotypic screen would then trigger "target deconvolution" studies to identify the specific molecular target responsible for the observed effect.
A hypothetical screening cascade for this compound is presented below:
| Screening Stage | Assay Type | Potential Targets/Phenotypes | Desired Outcome |
| Primary Screen | High-Throughput Screening (HTS) | Kinase panel, GPCR panel, enzyme assays | Identification of initial hits with significant activity |
| Secondary Screen | Phenotypic Assays | Cancer cell line proliferation (e.g., MCF-7, HCT-116), inflammatory cytokine release (e.g., TNF-α, IL-6) | Confirmation of cellular activity and therapeutic potential |
| Target Deconvolution | Affinity chromatography, genetic methods | Specific protein binding partners | Identification of the direct molecular target(s) |
Development of Innovative Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis
Once a biological activity is confirmed, the synthetic accessibility of this compound becomes critical for further development.
Scalable Production: The transition from laboratory-scale synthesis to industrial production requires a robust, efficient, and cost-effective synthetic route. Research into scalable syntheses of polysubstituted indoles is ongoing, with methods like the Fischer indole synthesis and modern variations offering potential pathways. nih.govnih.gov A recent two-step protocol for N-unprotected polysubstituted indoles from readily available nitroarenes presents a promising strategy for scalable production. researchgate.net Flow chemistry is another approach that can enable the rapid and scalable production of indole derivatives. beilstein-journals.org Developing a scalable synthesis for this compound would be a crucial step for its potential commercialization.
Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for generating libraries of structurally diverse small molecules to explore chemical space and build structure-activity relationships (SAR). cam.ac.uknih.gov Starting from a common scaffold, DOS employs various synthetic pathways to create a wide range of analogs. rsc.org Applying DOS to the this compound core could involve modifying the substituents on the indole ring, altering the carboxylic acid moiety, or introducing new functional groups. This would generate a library of related compounds for further screening, helping to identify molecules with improved potency, selectivity, and pharmacokinetic properties. rsc.org
Advanced Computational Modeling for Predictive Pharmacokinetic and Pharmacodynamic Studies
Computational modeling plays a vital role in modern drug discovery by predicting the properties of compounds, thereby reducing the time and cost associated with experimental studies.
Predictive Pharmacokinetic (ADMET) Studies: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govnih.govrsc.org For this compound, these models could predict its oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for off-target toxicity. researchgate.net This information is crucial for early-stage drug development and can guide the design of analogs with more favorable pharmacokinetic profiles.
A table of predicted ADMET properties for this compound could be generated using computational tools:
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 217.27 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 2.8-3.5 (estimated) | Good balance between solubility and permeability |
| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |
| Oral Bioavailability | Moderate to High | Potential for oral administration |
| CYP450 Inhibition | To be determined | Potential for drug-drug interactions |
Predictive Pharmacodynamic Studies: Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be used to understand the interaction between a ligand and its target and to predict the activity of new analogs. mdpi.com Once a biological target for this compound is identified, a pharmacophore model can be built based on its key interacting features. This model can then be used to virtually screen for other compounds with similar features or to guide the design of more potent derivatives. 3D-QSAR models can further refine this by correlating the 3D structure of a series of analogs with their biological activity. rsc.org
Exploration of Structure-Based Drug Design Methodologies for Lead Optimization
If the three-dimensional structure of the biological target of this compound is known or can be determined, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. patsnap.compatsnap.comnih.gov
Molecular Docking: Molecular docking simulations can predict the binding mode of this compound within the active site of its target protein. mdpi.com This provides valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. researchgate.net This information can then be used to design modifications to the molecule that enhance these interactions and improve its potency. For example, studies on indole-2-carboxylic acid derivatives have used molecular docking to guide the optimization of inhibitors for targets like Mcl-1 and HIV-1 integrase. nih.govnih.govrsc.org
Lead Optimization Strategies: The insights gained from SBDD, along with SAR data from a DOS library, can guide the lead optimization process. danaher.com This involves making iterative chemical modifications to the lead compound to improve its efficacy, selectivity, and ADMET properties. researchgate.net For this compound, this could involve:
Modification of the isopropyl group: To explore the impact on binding and selectivity.
Substitution on the indole ring: To enhance potency and modulate physicochemical properties.
Bioisosteric replacement of the carboxylic acid: To improve metabolic stability and cell permeability.
Development of In Vitro Preclinical Models for Efficacy Evaluation
Before a compound can advance to in vivo studies, its efficacy must be demonstrated in relevant in vitro preclinical models. The choice of models will depend on the therapeutic area identified through screening.
Cancer: If this compound shows anti-proliferative activity, its efficacy can be evaluated in a panel of human cancer cell lines. researchgate.netresearchgate.net Assays to measure apoptosis induction, cell cycle arrest, and inhibition of metastasis would provide further evidence of its anticancer potential. nih.gov Studies on 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated their cytotoxic effects on breast cancer cell lines. nih.gov Indole-3-carboxylic acid has also been shown to enhance the anti-cancer potency of doxorubicin (B1662922) in colorectal cells. researchgate.net
Inflammation: If the compound shows anti-inflammatory potential, its ability to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) can be tested in cell models such as lipopolysaccharide (LPS)-stimulated macrophages. rsc.orgnih.gov The inhibitory activity against key inflammatory enzymes like COX-2 could also be assessed. researchgate.netjapsonline.com
A summary of potential in vitro models for efficacy evaluation:
| Therapeutic Area | In Vitro Model | Endpoint Measurement |
| Oncology | Human cancer cell lines (e.g., MCF-7, U87MG, A549) | Cell viability (MTT assay), apoptosis (caspase activity), cell cycle analysis |
| Inflammation | LPS-stimulated RAW 264.7 macrophages | Nitric oxide (NO) production, cytokine levels (ELISA), COX-2 expression (Western blot) |
| Infectious Diseases | Bacterial or fungal cultures | Minimum Inhibitory Concentration (MIC) |
| Neurodegenerative Diseases | Neuronal cell lines (e.g., SH-SY5Y) | Protection against oxidative stress, inhibition of protein aggregation |
The systematic application of these future-focused research strategies will be instrumental in elucidating the therapeutic potential of this compound and paving the way for its possible translation into a clinically valuable agent.
Q & A
Basic: What analytical methods are recommended for characterizing 1-isopropyl-1H-indole-5-carboxylic acid?
Answer:
High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment, particularly for detecting organic impurities such as ester byproducts (e.g., propylene glycol esters if used in synthesis) . Fourier-Transform Infrared Spectroscopy (FTIR) can confirm functional groups like the carboxylic acid moiety and indole ring structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, resolving isopropyl and indole proton environments. Karl Fischer (KF) titration ensures accurate quantification of residual water, which is essential for stability studies .
Basic: What safety protocols are advised for handling this compound?
Answer:
Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters or ABEK-P2 respirators) to avoid inhalation of particulates. Wear nitrile gloves inspected for integrity and face shields to prevent skin/eye contact. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Dispose of waste via licensed facilities to prevent environmental contamination .
Advanced: How can synthetic routes for this compound be optimized to reduce impurities?
Answer:
Optimize reaction conditions using acetic acid/sodium acetate as catalysts in reflux to enhance product yield (≥90%) while minimizing side products like thiazolidinone derivatives . Purification via recrystallization (e.g., from acetic acid) effectively removes unreacted intermediates. Monitor reaction progress with thin-layer chromatography (TLC) and validate purity post-synthesis using HPLC with UV detection at 254 nm .
Advanced: How should researchers address contradictory data in stability studies?
Answer:
Stability contradictions (e.g., degradation under varying pH/temperature) require accelerated aging studies (40°C/75% RH for 6 months) paired with HPLC-UV stability-indicating assays. For compounds lacking thermochemical data (e.g., melting point), differential scanning calorimetry (DSC) can empirically determine decomposition thresholds .
Basic: What is the recommended storage protocol for this compound?
Answer:
Store at +4°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the carboxylic acid group. Stability data for related indole derivatives suggest a shelf life of ≥24 months under these conditions .
Advanced: How can ecological risks be assessed given limited ecotoxicology data?
Answer:
Conduct in silico modeling (e.g., EPI Suite) to predict biodegradation (Biowin) and bioaccumulation (LogKow) potential. Experimentally validate using OECD 301D (Closed Bottle Test) for biodegradability and Daphnia magna acute toxicity assays. Note: Current evidence lacks empirical data for this compound, necessitating extrapolation from structurally similar indoles .
Basic: What synthetic precursors are commonly used for this compound?
Answer:
3-Formyl-1H-indole-2-carboxylic acid is a key intermediate, reacted with thiazolidinones or aminothiazoles under acidic reflux conditions. The isopropyl group is typically introduced via alkylation of indole nitrogen using isopropyl halides in the presence of a base (e.g., K₂CO₃) .
Advanced: What strategies mitigate mutagenicity concerns during preclinical development?
Answer:
Perform Ames tests (OECD 471) with Salmonella typhimurium TA98/TA100 strains to assess mutagenic potential. If positive, modify the indole scaffold (e.g., electron-withdrawing substituents at C-5) to reduce reactivity. Note: Related compounds show no IARC/OSHA carcinogenicity classifications, but targeted studies are needed .
Key Data Gaps and Recommendations
- Physical Properties : No experimental data on melting point, solubility, or vapor pressure. Recommend DSC and gravimetric analysis .
- Toxicology : Absence of acute toxicity (LD50) data. Prioritize OECD 423 (Acute Oral Toxicity) testing.
- Ecotoxicity : Validate in silico predictions with algal growth inhibition (OECD 201) and fish embryo toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
